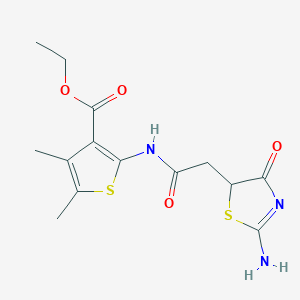

Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H17N3O4S2 and its molecular weight is 355.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in neuropharmacology. This article explores its biological activity, including antibacterial effects, interactions with neurotransmitter receptors, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H17N3O4S2 |

| Molecular Weight | 355.43 g/mol |

| CAS Number | 937698-72-1 |

| Density | N/A |

| Solubility | Soluble in organic solvents |

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. In vitro studies have shown that the compound has varying degrees of effectiveness against different bacterial strains.

Case Study: Antibacterial Screening

- A study conducted using the agar well diffusion method revealed that the compound demonstrated notable activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

2. NMDA Receptor Modulation

The compound has been identified as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and memory function.

Research Findings:

- Experiments using Xenopus oocytes co-expressing rat GluN1 and GluN2 subtypes showed that the compound could prevent excessive receptor activation in the presence of high glutamate concentrations while enhancing activation at lower levels. This dual action suggests potential therapeutic applications in conditions like Alzheimer's disease where glutamate dysregulation is a concern.

The biological activity of this compound can be attributed to its structural features, particularly the thiazolidinone ring and imino group. These functional groups may facilitate interactions with various biological targets:

- Enzyme Inhibition : The compound's ability to inhibit certain enzymes suggests it may interfere with metabolic pathways critical for bacterial survival or neurochemical signaling.

- Receptor Interaction : Its modulatory effects on NMDA receptors indicate potential for influencing excitatory neurotransmission, which could be beneficial in neurodegenerative disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Antibacterial Activity | NMDA Modulation |

|---|---|---|

| Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-benzoate | Moderate | No |

| Ethyl 4-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-benzoate | Low | No |

| Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-thiazolidine derivative | High | Yes |

Aplicaciones Científicas De Investigación

Biological Activities

-

Antimicrobial Activity

- Research indicates that derivatives of thiazolidinones, including Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-4,5-dimethylthiophene-3-carboxylate, exhibit notable antibacterial properties , particularly against Gram-positive bacteria. Studies have shown that while the compound does not demonstrate antifungal activity, it can inhibit bacterial growth effectively.

-

NMDA Receptor Modulation

- The compound acts as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. In experiments using Xenopus oocytes co-expressing rat GluN1 and GluN2 subtypes, it was found to prevent excessive receptor activation at high glutamate levels while enhancing activation at lower levels. This dual action suggests potential therapeutic applications in neurological disorders where NMDA receptor modulation is beneficial.

-

Anti-inflammatory Properties

- Preliminary studies suggest that compounds with similar structural features may exhibit anti-inflammatory effects. Molecular docking studies indicate that these compounds could inhibit enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory processes . Further research is needed to confirm these effects specifically for this compound.

Interaction Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological macromolecules. These studies suggest that the compound can effectively bind to active sites on enzymes involved in metabolic processes, potentially inhibiting their activity.

Propiedades

IUPAC Name |

ethyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S2/c1-4-21-13(20)10-6(2)7(3)22-12(10)16-9(18)5-8-11(19)17-14(15)23-8/h8H,4-5H2,1-3H3,(H,16,18)(H2,15,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVUQICGEYYKJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2C(=O)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.